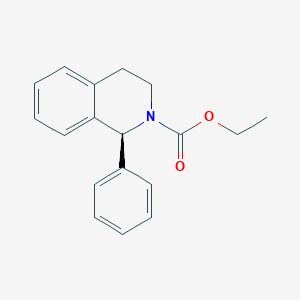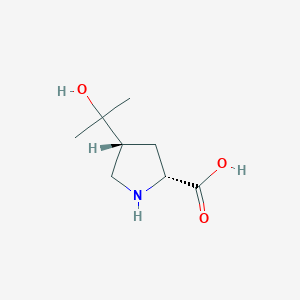
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid, also known as L-Hydroxyproline, is a non-essential amino acid that is naturally found in collagen. It plays an important role in the structure and stability of collagen, which is the most abundant protein in the human body and is responsible for the strength and elasticity of connective tissues such as skin, bone, cartilage, and tendons.
Mecanismo De Acción
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline plays a critical role in the formation of collagen triple helix structure. It stabilizes the collagen molecule by forming hydrogen bonds with adjacent proline and hydroxyproline residues, which increases the tensile strength of collagen fibers. (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline also plays a role in the regulation of collagen synthesis by modulating the activity of prolyl hydroxylase enzyme.
Efectos Bioquímicos Y Fisiológicos
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many biochemical and physiological effects. It has been shown to improve skin hydration and elasticity, reduce the appearance of fine lines and wrinkles, and promote wound healing. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in lab experiments is its stability and solubility in water. It is also relatively inexpensive and readily available. However, one limitation is that it is not a naturally occurring amino acid in most organisms, which may limit its relevance in certain experimental systems.
Direcciones Futuras
There are many potential future directions for the study of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline. One area of interest is the development of collagen-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the role of (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline in aging and age-related diseases such as osteoporosis and skin aging. Additionally, the development of new synthesis methods and analytical techniques for (2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline could lead to new applications and discoveries.
Métodos De Síntesis
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline can be synthesized from L-proline, which is an essential amino acid that is naturally found in many foods. The synthesis involves the hydroxylation of the proline molecule at the 4th carbon position, which is catalyzed by the enzyme prolyl hydroxylase. This reaction requires molecular oxygen, iron, and ascorbic acid as cofactors.
Aplicaciones Científicas De Investigación
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acidline has many scientific research applications. It is commonly used in the field of biochemistry and molecular biology as a tool to study collagen structure and function. It is also used in the synthesis of collagen-based biomaterials for tissue engineering and regenerative medicine.
Propiedades
Número CAS |
145452-25-1 |
|---|---|
Nombre del producto |
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic Acid |
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(2R,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)5-3-6(7(10)11)9-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
Clave InChI |
CEVKICMBZZNYAE-PHDIDXHHSA-N |
SMILES isomérico |
CC(C)([C@@H]1C[C@@H](NC1)C(=O)O)O |
SMILES |
CC(C)(C1CC(NC1)C(=O)O)O |
SMILES canónico |
CC(C)(C1CC(NC1)C(=O)O)O |
Sinónimos |
D-Proline, 4-(1-hydroxy-1-methylethyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



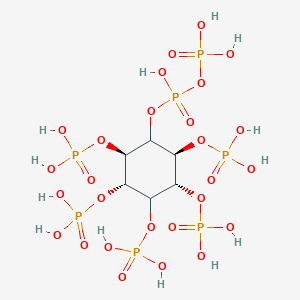
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
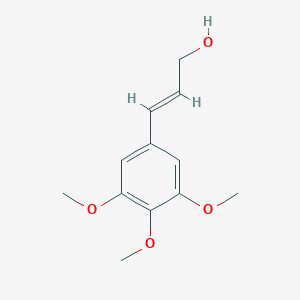
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
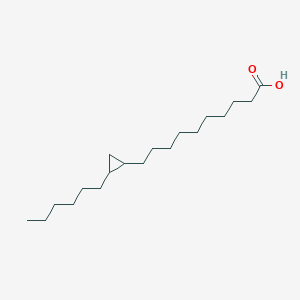
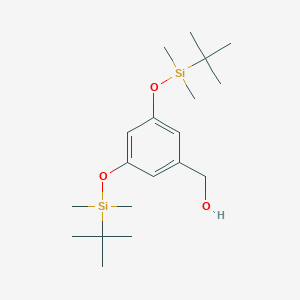
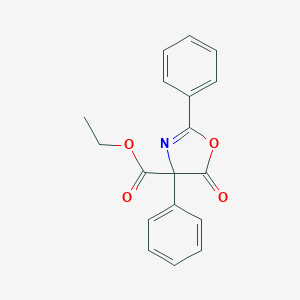

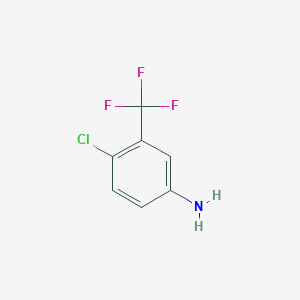
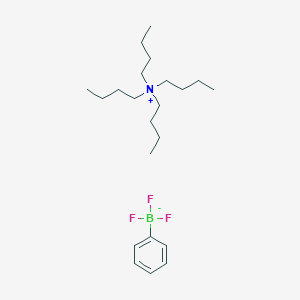
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
